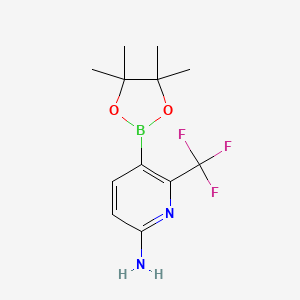

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-6-8(17)18-9(7)12(14,15)16/h5-6H,1-4H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYGHSFLMWIFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention for its potential therapeutic applications. Its unique structure incorporates a dioxaborolane moiety and a trifluoromethyl group, which may contribute to its biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various disease models, and potential applications in drug development.

The compound's chemical formula is with a molecular weight of 244.10 g/mol. The presence of the boron atom in its structure is critical for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H17BN2O2 |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 754214-56-7 |

| Structural Features | Dioxaborolane moiety, Trifluoromethyl group |

Research indicates that compounds containing boron can influence various biological pathways due to their ability to form complexes with biomolecules. The dioxaborolane structure may enhance the compound's stability and bioavailability, making it a promising candidate for targeting specific enzymes or receptors involved in disease processes.

Anticancer Properties

Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, the compound's analogs have demonstrated inhibitory effects on cancer cell proliferation in vitro. In particular:

- Cell Lines Tested : MDA-MB-231 (Triple-Negative Breast Cancer), A549 (Lung Cancer)

- IC50 Values : Ranged from 0.1 µM to 10 µM depending on the specific derivative tested.

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been noted to inhibit DYRK1A (Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.

- Inhibition Assays : Enzymatic assays indicated nanomolar-level inhibitory activity against DYRK1A.

- Neuroinflammation : The compound showed anti-inflammatory effects in BV2 microglial cells, reducing pro-inflammatory cytokine release in response to lipopolysaccharide (LPS) stimulation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Alzheimer's Disease Model :

- In vivo studies using transgenic mice demonstrated that treatment with the compound led to improved cognitive function and reduced amyloid plaque deposition.

- Outcome : Significant reduction in behavioral deficits associated with Alzheimer's pathology.

-

Cancer Treatment :

- A study involving MDA-MB-231 xenografts in nude mice showed that administration of the compound significantly inhibited tumor growth compared to control groups.

- Outcome : Tumor volume was reduced by over 60% within four weeks of treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of the Boronate Ester

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine

- CAS No.: 1558927-41-5

- Key Difference : Boronate ester at the 4-position instead of 3.

- Impact : Altered steric and electronic environments reduce coupling efficiency in Suzuki reactions due to proximity of -CF₃ and boronate groups .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Substituted Pyridinamine Derivatives

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

- CAS No.: 1973516-90-3

- Molecular Formula : C₁₁H₁₆BClN₂O₂

- Key Difference : Chloro (-Cl) replaces -CF₃ at the 6-position.

- Impact : Lower lipophilicity (Cl is less hydrophobic than -CF₃) and altered electronic effects, reducing stability in aqueous media .

2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

Functional Group Modifications

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyridin-2-amine

Comparative Data Table

Research Findings

- Reactivity in Cross-Coupling : The target compound outperforms its 4-boronate isomer in Suzuki reactions due to optimal positioning of the boronate group away from the electron-withdrawing -CF₃ group, which enhances oxidative addition .

- Biological Activity : Analogs with -CF₃ at the 6-position (e.g., target compound) show superior binding to hydrophobic enzyme pockets compared to -Cl derivatives .

- Stability : The trifluoroethylamine derivative (CAS 1356699-53-0) exhibits longer half-life in metabolic studies, making it suitable for in vivo applications .

Q & A

Q. What are the key synthetic routes for preparing this compound?

The primary method involves Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety reacts with aryl/heteroaryl halides via Pd-catalyzed coupling. For example, precursor pyridinyl halides (e.g., 6-chloro-2-aminopyridine derivatives) can be coupled with pinacol boronic esters under conditions like Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (3.0 eq.), and DME:H₂O (10:1) at 150°C for 1 hour . Protective groups (e.g., benzyl) may be used to stabilize reactive amines during synthesis .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120-125 ppm in ¹³C NMR. The dioxaborolane ring protons resonate as a singlet (δ 1.0-1.3 ppm) due to symmetry.

- ¹⁹F NMR : A distinct peak for -CF₃ at δ -60 to -65 ppm.

- ¹¹B NMR : Boron signal near δ 30-35 ppm confirms the boronic ester .

- IR : Stretching vibrations for B-O (≈1350 cm⁻¹) and C-F (≈1150 cm⁻¹) .

Q. What are common applications in medicinal chemistry?

This compound serves as a building block for kinase inhibitors, PET tracers, or fluorinated drug candidates. The trifluoromethyl group enhances metabolic stability and bioavailability, while the boronic ester enables late-stage functionalization via coupling .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF₃ group is electron-withdrawing, which reduces electron density on the pyridine ring, potentially slowing oxidative addition in Pd-catalyzed reactions. To mitigate this, use electron-rich ligands (e.g., BINAP) or activated substrates (e.g., aryl iodides). Steric effects may require higher temperatures (e.g., 150°C) .

Q. How can contradictions in reaction yields with different Pd catalysts be resolved?

Catalyst selection significantly impacts efficiency. For example:

Q. What strategies stabilize the boronic ester during storage or reactions?

Q. How to design a flow-chemistry setup for scalable synthesis?

Implement a continuous-flow reactor with:

- Residence time : 1–2 hours (matching batch conditions).

- Temperature control : 150°C via heated coils.

- Mixing efficiency : Static mixers to ensure Pd catalyst homogeneity. Flow systems reduce side reactions (e.g., boronic ester hydrolysis) and improve reproducibility .

Q. What computational methods predict reactivity in novel couplings?

Density Functional Theory (DFT) studies can model transition states to assess steric/electronic effects. For example, calculate Mulliken charges on the boron center to predict coupling efficiency with electron-deficient aryl halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.